molecular formula C12H16N2O2 B7726299 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid

Cat. No.: B7726299
M. Wt: 220.27 g/mol
InChI Key: DNSNHKSSSLMFSW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-4-2-6-14(9-11)8-10-3-1-5-13-7-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNHKSSSLMFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403503
Record name 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887445-00-3
Record name 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

3 Chloromethyl Pyridine:this Electrophilic Coupling Partner is Typically Prepared from 3 Pyridinemethanol. the Conversion of the Primary Alcohol to the Corresponding Alkyl Chloride Can Be Accomplished Using a Variety of Chlorinating Agents, with Thionyl Chloride Socl₂ Being a Common and Effective Choice.google.comgoogle.comthe Reaction Often Yields the Hydrochloride Salt of the Product, Which Can Be Used Directly or Neutralized Prior to the Subsequent Step. 3 Pyridinemethanol Itself Can Be Sourced Commercially or Synthesized by the Reduction of a 3 Pyridinecarboxylic Acid Ester.google.comguidechem.com

Derivatization and Analog Design from the Compound Scaffold

The scaffold of this compound offers multiple points for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Modification at the Piperidine Nitrogen Atom

While the piperidine nitrogen in the final product is a tertiary amine, making direct modification challenging without resorting to quaternization or N-dealkylation, analogues can be readily designed by varying the electrophile used in the synthesis. Instead of 3-(chloromethyl)pyridine, other substituted pyridylmethyl halides or different heteroaromatic methyl halides can be employed. This allows for systematic exploration of the impact of the N-substituent's electronics and sterics.

Examples of Alternative Electrophiles:

2-(Chloromethyl)pyridine or 4-(Chloromethyl)pyridine to investigate the influence of the nitrogen's position within the pyridine ring.

Substituted 3-(chloromethyl)pyridines (e.g., with methyl, methoxy, or halogen groups on the pyridine ring) to probe electronic effects.

Other heterocyclic methyl halides, such as (chloromethyl)thiazole or (chloromethyl)imidazole, to introduce different heteroaromatic systems.

Modifications at the Carboxylic Acid Moiety

Common derivatization strategies include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with an alkyl halide under basic conditions yields the corresponding ester.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction is typically mediated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or by converting the carboxylic acid to a more reactive species like an acyl chloride (using SOCl₂ or oxalyl chloride) prior to reaction with the amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Bioisosteric Replacement: In medicinal chemistry, carboxylic acids are often replaced with bioisosteres—functional groups with similar physicochemical properties that can improve metabolic stability or cell permeability. Examples include tetrazoles or certain oxadiazoles. openaccessjournals.com

Derivative Reagents Functional Group Transformation
Methyl EsterMethanol, H₂SO₄ (cat.)-COOH → -COOCH₃
N-Ethyl Amide1. SOCl₂ 2. Ethylamine-COOH → -CONHCH₂CH₃
Primary AlcoholLiAlH₄, then H₂O workup-COOH → -CH₂OH
Tetrazole BioisostereMulti-step synthesis-COOH → -CN₄H

Structural Variations on the Pyridine Ring

Modifications to the pyridine ring of this compound are crucial for structure-activity relationship (SAR) studies in drug discovery. The electron-deficient nature of the pyridine ring influences its reactivity towards nucleophilic and electrophilic substitution, as well as other transformations.

While specific examples detailing the modification of the pyridine ring in the context of the full this compound molecule are not extensively reported in publicly available literature, general synthetic strategies for substituted pyridines can be applied. These methods allow for the introduction of a wide array of functional groups onto the pyridine moiety, which can then be incorporated into the final molecule.

Table 1: Potential Structural Variations on the Pyridine Ring and Relevant Synthetic Methods

Position of SubstitutionType of SubstituentPotential Synthetic MethodStarting Material for Pyridine Moiety
2-, 4-, or 6-positionHalogen (Cl, Br)Halogenation of pyridine-N-oxides3-Methylpyridine-N-oxide
2- or 6-positionAminoChichibabin reaction3-Methylpyridine (B133936)
2-, 4-, or 6-positionAlkyl/ArylCross-coupling reactions (e.g., Suzuki, Negishi)Halogenated 3-methylpyridine
5-positionNitroNitration of pyridine under harsh conditions3-Methylpyridine
VariousHydroxylNucleophilic substitution of a leaving groupHalogenated 3-methylpyridine

This table presents potential modifications based on general pyridine chemistry, as direct examples for the target molecule are not widely available.

The introduction of substituents can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting molecule. For instance, the incorporation of a halogen atom can introduce a new vector for interaction with biological targets and can block sites of metabolism.

Novel Synthetic Routes and Green Chemistry Considerations

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly synthetic processes. For the synthesis of this compound and its analogs, this translates to the exploration of novel routes that are more efficient, generate less waste, and utilize less hazardous reagents.

One area of interest is the application of catalytic methods. For the key N-alkylation step, the use of transition metal catalysts could enable the use of more benign alkylating agents than the traditionally used alkyl halides. For example, catalytic N-alkylation of amines using carboxylic acids and molecular hydrogen has been reported as a green alternative to traditional methods. mdpi.com This approach, if applied to the synthesis of the target molecule, would involve the reaction of piperidine-3-carboxylic acid with pyridine-3-acetic acid in the presence of a suitable catalyst.

Furthermore, the synthesis of the pyridine-3-carboxylic acid precursor (nicotinic acid) has been a subject of green chemistry research. Traditional methods often involve the oxidation of 3-methylpyridine (3-picoline) with harsh oxidizing agents. Greener alternatives that have been explored include:

Catalytic Oxidation: The use of heterogeneous catalysts and milder oxidants like hydrogen peroxide or air can reduce the environmental impact.

Enzymatic Synthesis: Biocatalytic approaches using nitrile hydratases or nitrilases to convert 3-cyanopyridine (B1664610) to nicotinic acid or nicotinamide (B372718) operate under mild conditions and are highly selective.

The principles of green chemistry also encourage the use of safer solvents, minimizing the number of synthetic steps, and designing processes with high atom economy. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

Synthetic StepTraditional MethodPotential Green AlternativeGreen Chemistry Principles Addressed
N-AlkylationAlkylation with 3-(chloromethyl)pyridine in a polar aprotic solvent.Catalytic reductive amination with 3-pyridinecarboxaldehyde (B140518) and a green reducing agent (e.g., H2).Use of catalytic reagents, higher atom economy.
Pyridine Precursor SynthesisOxidation of 3-picoline with strong oxidants (e.g., KMnO4).Biocatalytic conversion of 3-cyanopyridine.Use of renewable feedstocks (if applicable), safer reaction conditions.
Solvent UsageUse of chlorinated or other hazardous solvents.Use of greener solvents (e.g., water, ethanol, or solvent-free conditions).Use of safer solvents and auxiliaries.

While the direct application of these green methodologies to the synthesis of this compound is not yet widely documented, they represent promising avenues for future research and development in the sustainable production of this important pharmaceutical scaffold.

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations Centered on 1 Pyridin 3 Ylmethyl Piperidine 3 Carboxylic Acid

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The biological activity of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid is intrinsically linked to its three-dimensional structure and the stereochemistry of its chiral center at the C3 position of the piperidine (B6355638) ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at the C3 and N1 positions can exist in either axial or equatorial orientations.

The stereochemistry at the C3 position is crucial for biological activity. For many nipecotic acid derivatives targeting GATs, the (R)-enantiomer is often more potent than the (S)-enantiomer, highlighting the specific spatial arrangement required for effective binding to the transporter. This stereoselectivity implies that the target's binding pocket is highly ordered and can distinguish between the two enantiomers. The orientation of the carboxylic acid group, which is a key interacting moiety, is dictated by the stereochemistry at C3, thereby influencing its ability to form critical interactions, such as hydrogen bonds, with the target protein.

The pyridinylmethyl substituent at the nitrogen atom also contributes to the conformational landscape. The rotational freedom around the N-CH2 bond allows the pyridine (B92270) ring to adopt various orientations relative to the piperidine ring. Computational modeling studies on related N-benzylpiperidine derivatives suggest that the aromatic ring can orient itself in a way that either shields or exposes the piperidine nitrogen's lone pair, which can affect its basicity and interaction with the biological target. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, further influencing the compound's binding orientation.

Systematic Structural Modifications and Their Biological Implications

The exploration of the structure-activity relationship of this compound involves systematic modifications of its core components: the piperidine-3-carboxylic acid scaffold and the N-substituent.

Modifications of the Piperidine Ring:

Alterations to the piperidine ring, such as changing the position of the carboxylic acid group (e.g., to the 2- or 4-position), generally lead to a significant decrease or complete loss of activity at GATs. This underscores the importance of the 3-carboxy-piperidine moiety as a GABA mimetic.

Modifications of the N-substituent:

The N-substituent plays a critical role in conferring potency and selectivity. For GABA uptake inhibitors, a lipophilic N-substituent is often required for high affinity.

Nature of the Aromatic Ring: Replacing the pyridine ring with other aromatic systems, such as a phenyl or thiophene (B33073) ring, can modulate the electronic properties and steric bulk of the substituent. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, an interaction not possible with a phenyl ring. nih.gov This can lead to different binding modes and potencies.

Position of the Nitrogen in the Pyridine Ring: Moving the nitrogen atom to the 2- or 4-position of the pyridine ring would alter the vector of the dipole moment and the accessibility of the nitrogen lone pair for hydrogen bonding, likely impacting binding affinity.

Linker between the Piperidine and Pyridine Rings: The methylene (B1212753) linker (-CH2-) provides a degree of flexibility. Shortening or lengthening this linker, or introducing rigidity (e.g., with a double bond), would change the spatial relationship between the piperidine and pyridine rings and affect how the molecule fits into the binding pocket.

The following table summarizes the general biological implications of systematic structural modifications based on studies of related nipecotic acid derivatives.

ModificationStructural ChangeGeneral Biological Implication
Piperidine RingPosition of Carboxylic AcidMoving from C3 to C2 or C4 often reduces or abolishes activity at GATs.
Ring ConformationIntroduction of bulky substituents can alter the chair conformation, impacting binding.
N-SubstituentAromatic SystemReplacing pyridine with other heterocycles or carbocycles affects lipophilicity and potential hydrogen bonding, altering potency and selectivity. nih.gov
Linker Length/RigidityModifying the linker affects the distance and orientation between the piperidine and aromatic rings, which is critical for optimal binding.
Substitution on Pyridine RingAdding substituents to the pyridine ring can fine-tune electronic properties, lipophilicity, and steric interactions.

Pharmacophore Elucidation and Essential Molecular Recognition Features

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of chemical features necessary for biological activity. For nipecotic acid-based GABA uptake inhibitors, including this compound, the key pharmacophoric features are generally accepted to be:

An Ionizable Group: The carboxylic acid moiety, which is ionized at physiological pH, is crucial for mimicking the carboxylate of GABA and forming an ionic interaction with a positively charged residue in the binding site of the transporter.

A Basic Nitrogen Atom: The piperidine nitrogen, which is protonated at physiological pH, is another key feature that mimics the amino group of GABA.

A Lipophilic Region: The N-substituent, in this case, the pyridinylmethyl group, occupies a lipophilic pocket in the transporter. This interaction is a major contributor to the binding affinity.

The pharmacophore model for GAT1 inhibitors often includes a specific spatial relationship between these features. The distance between the carboxylate and the protonated nitrogen of the nipecotic acid core is critical. The pyridinylmethyl group extends into a larger, more accommodating region of the binding site. The nitrogen atom within the pyridine ring can serve as an additional hydrogen bond acceptor, providing a further point of interaction and potentially enhancing selectivity for certain transporter subtypes.

The essential molecular recognition features for this compound can be summarized as follows:

Ionic Interaction: The carboxylate group forms a salt bridge with a basic amino acid residue (e.g., arginine or lysine) in the target protein.

Hydrogen Bonding: The protonated piperidine nitrogen and the carboxylic acid can act as hydrogen bond donors. The pyridine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The pyridine ring and the methylene linker engage in hydrophobic interactions within a specific pocket of the binding site.

Ligand Efficiency and Lipophilic Efficiency Assessments

Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used in drug discovery to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. mtak.huwikipedia.org

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (usually the number of heavy, non-hydrogen atoms). It provides an indication of how efficiently a molecule binds to its target on a per-atom basis. A higher LE is generally desirable, as it suggests that the molecule is making good use of its atoms to achieve its potency.

Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pKi) - logP. A higher LLE is generally preferred, as it indicates that the compound achieves high potency without excessive lipophilicity. High lipophilicity can be associated with poor solubility, increased metabolic clearance, and off-target toxicity. rgdscience.com

The following table provides a hypothetical assessment based on the structural features of the compound.

MetricDefinitionExpected Properties for this compound
Ligand Efficiency (LE)Binding affinity per heavy atomDependent on the actual binding affinity. The presence of both a GABA-mimetic core and a specific N-substituent suggests the potential for efficient binding.
Lipophilic Efficiency (LLE)pIC50 - logPThe pyridine nitrogen is expected to lower the logP compared to a benzyl (B1604629) substituent, potentially leading to a favorable LLE if potent activity is maintained. researchgate.net

Molecular Mechanisms of Action and Target Interactions of 1 Pyridin 3 Ylmethyl Piperidine 3 Carboxylic Acid Derivatives

Enzyme Inhibition and Activation Profiles in Biochemical Assays

Derivatives of 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid have been identified as potent inhibitors of several enzymes, a characteristic attributed to the structural features of the pyridine (B92270) and piperidine (B6355638) rings, as well as the carboxylic acid moiety. nih.gov The pyridine ring, being electron-deficient and aromatic, can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions within enzyme active sites, a feature particularly useful for inhibition. nih.gov

A wide array of enzymes has been reported as targets for the broader class of pyridine carboxylic acid derivatives, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and carbonic anhydrases. nih.gov For instance, certain nicotinic acid (pyridine-3-carboxylic acid) derivatives have been developed as selective COX-2 inhibitors. nih.gov

Furthermore, related pyridine carboxamide and carbothioamide derivatives have shown significant inhibitory activity against urease, a nickel-dependent metalloenzyme. mdpi.com The hyperactivity of urease is implicated in various pathological conditions, including gastric ulcers and cancer, by creating a favorable environment for ureolytic bacteria like H. pylori. mdpi.com

Another significant target for pyridin-3-yl derivatives is the Bcr-Abl tyrosine kinase, a key protein involved in chronic myeloid leukemia. A series of pyridin-3-yl pyrimidines has been synthesized and shown to potently inhibit Bcr-Abl and exhibit anticancer activity. nih.gov

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For derivatives of pyridine carboxamide, kinetic analyses have been performed to elucidate their mode of urease inhibition. These studies help to determine whether the inhibition is competitive, non-competitive, or mixed-type, providing insights into whether the inhibitor binds to the active site, an allosteric site, or both. mdpi.com

For example, kinetic studies on certain pyridine carbothioamide derivatives revealed their mode of interaction with the urease enzyme, complementing molecular docking studies that predict the binding pose within the active site. mdpi.com The combination of kinetic data and computational modeling provides a detailed picture of the enzyme-inhibitor interaction at the molecular level.

Interactive Table: Enzyme Inhibition Data for Pyridine Carboxamide and Carbothioamide Derivatives against Urease. mdpi.com

Compound Substitution on Pyridine Ring Inhibition Type IC50 (µM)
Rx-6 5-chloro (electron-donating) Not Specified 1.07 ± 0.043
Rx-7 Unsubstituted Not Specified 2.18 ± 0.058
Derivative 1 ortho-CH3 (electron-donating) Not Specified 6.41 ± 0.023

| Derivative 2 | meta-Cl (electron-donating) | Not Specified | 4.07 ± 0.003 |

Receptor Binding and Allosteric Modulation Studies in In Vitro Systems

The structural framework of pyridine and piperidine is present in many ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Derivatives of this scaffold have been explored for their affinity and selectivity towards various receptor subtypes.

For instance, a series of quinolinecarboxylic acid amides, which share structural similarities with the core compound, were evaluated for their in vitro affinities at serotonin (B10506) 5-HT3 and 5-HT4 receptors, as well as dopamine (B1211576) D2 receptors, through radioligand binding assays. researchgate.net Some of these compounds displayed high, nanomolar affinity for the 5-HT3 receptor. researchgate.net

Furthermore, heterocyclic fused pyridone carboxylic acids have been investigated as M(1) positive allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more subtle way to tune receptor activity.

Understanding how these derivatives bind to their receptor targets is key to optimizing their pharmacological profile. Molecular docking studies are frequently employed to predict the binding mode of ligands within the receptor's binding pocket.

In the case of the aforementioned quinolinecarboxylic acid derivatives, the data suggested that the 5-HT3 receptor can accommodate the acyl group of the 2-quinoline derivatives and pointed towards an optimal distance between the nitrogen atoms of the quinoline (B57606) and the azabicyclic moiety. researchgate.net Such studies help in designing new derivatives with improved affinity and selectivity.

Ion Channel Modulation and Transporter Interaction Analyses in Cellular Models

Ion channels and transporters are critical for cellular communication and homeostasis, and their modulation by small molecules can have significant therapeutic effects. Pyridine carboxylic acid derivatives have been shown to interact with certain ion channels. nih.gov

Specifically, a range of these derivatives has been synthesized and tested as inhibitors of the TRPC6 channel, a non-selective, calcium-permeable cation channel. dovepress.com

In the realm of transporters, piperidine-based structures are known to interact with neurotransmitter transporters. A series of new (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors in cell lines expressing mouse GABA transporter 1 (GAT1). nih.gov Several of these compounds exhibited potent inhibition of GABA uptake. nih.gov

Additionally, heteroaromatic and aniline (B41778) derivatives of piperidines have been developed as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a crucial component of cholinergic neurons responsible for packaging acetylcholine into synaptic vesicles. nih.gov

Cellular Signaling Pathway Interrogation

The interaction of these derivatives with their molecular targets ultimately leads to the modulation of intracellular signaling pathways. For example, the inhibition of Bcr-Abl kinase by pyridin-3-yl pyrimidines directly impacts downstream signaling cascades that promote cell proliferation and survival in chronic myeloid leukemia cells. nih.gov

Similarly, the modulation of receptors like the 5-HT3 receptor or the positive allosteric modulation of the M(1) receptor will influence signaling pathways regulated by these receptors, which are typically G-protein-mediated or involve ion fluxes that trigger downstream events.

Exploration of Novel Molecular Targets and Binding Modes

The chemical diversity of this compound derivatives continues to be explored to identify novel molecular targets and mechanisms of action. Molecular docking studies play a significant role in this exploration by predicting potential binding interactions with a wide range of biological targets.

For urease inhibitors based on the pyridine carboxamide scaffold, molecular docking has been used to visualize the binding mode of the most potent inhibitors within the enzyme's active site. mdpi.com These studies revealed strong π-π interactions and hydrogen bonding between the inhibitors and amino acid residues in the active site. mdpi.com

Similarly, for the Bcr-Abl inhibitors, molecular docking was used to investigate the binding mode of the pyridin-3-yl pyrimidine (B1678525) derivatives with the kinase, providing a rationale for the observed structure-activity relationships. nih.gov The insights gained from these computational studies can guide the design of new derivatives with enhanced potency and selectivity for both established and novel targets.

Preclinical Pharmacokinetic and Metabolic Profiling of 1 Pyridin 3 Ylmethyl Piperidine 3 Carboxylic Acid Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

The ADME properties of a drug candidate determine its concentration and duration of action at the target site. Early assessment of these properties is a critical component of drug discovery and development.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for assessing this parameter.

Studies on a series of piperidine (B6355638) derivatives have demonstrated generally high metabolic stability in human liver microsomes. For instance, five different derivatives showed metabolic stability percentages of no less than 97%. researchgate.net Two specific analogues, referred to as 19a and 19b, along with another designated 21a, exhibited exceptional stability, with over 99.9% of the compound remaining after incubation. researchgate.net In contrast, compounds 33b and 38b showed slight metabolization, with 1.68% and 2.06% being converted to an oxidized metabolite, respectively. researchgate.net This high stability suggests a resistance to the metabolic transformations typically induced by liver enzymes. researchgate.net

Table 1: In Vitro Metabolic Stability of Piperidine Analogues in Human Liver Microsomes
CompoundMetabolic Stability (%)Metabolite Formation (%)
Analogue 19a>99.9Not Detected
Analogue 19b>99.9Not Detected
Analogue 21a>99.9Not Detected
Analogue 33b98.321.68 (Oxidized Metabolite M1)
Analogue 38b97.942.06 (Oxidized Metabolite M1)

Identifying the metabolic pathways and the resulting metabolites is essential for understanding a drug's clearance mechanisms and potential for toxicity. For the piperidine analogues 33b and 38b, a slight degree of metabolization was observed, leading to the formation of an oxidized derivative designated as M1. researchgate.net This suggests that oxidation is a potential biotransformation pathway for this class of compounds. The specific enzymes responsible for this oxidation have not been detailed in the provided information.

Further studies would be necessary to fully elucidate the biotransformation pathways, which could include hydroxylation, dealkylation, or conjugation reactions, and to identify the full spectrum of metabolites in various preclinical species.

The extent to which a drug binds to plasma proteins influences its distribution and availability to act on its target. Only the unbound fraction of a drug is pharmacologically active. nih.gov The incorporation of a pyridine (B92270) moiety into molecules has been explored as a strategy to reduce plasma protein binding and enhance central nervous system exposure. nih.gov

For a related compound, CLBQ14, high plasma protein binding of over 91% was observed. dovepress.com Another study on a series of piperidine derivatives reported plasma protein binding values of up to 99%. dovepress.com It is well-established that high plasma protein binding can significantly impact the disposition of a molecule. dovepress.com

Table 2: Plasma Protein Binding of a Related Piperidine Analogue (CLBQ14)
ParameterValue
Plasma Protein Binding>91%
Blood-to-Plasma Ratio0.83 ± 0.03

Pharmacokinetic Parameters in Animal Models

Animal models are indispensable for determining the in vivo pharmacokinetic profile of a drug candidate. researchgate.netnih.gov For the compound CLBQ14, which shares structural similarities, intravenous administration in rats resulted in a bi-exponential pharmacokinetic profile. dovepress.com The oral and subcutaneous bioavailability of this compound were found to be 39% and 90%, respectively. dovepress.com Following oral administration, CLBQ14 was rapidly absorbed. dovepress.com

Table 3: Pharmacokinetic Parameters of a Related Analogue (CLBQ14) in Rats
ParameterValue
Oral Bioavailability (PO)39.4%
Subcutaneous Bioavailability (SC)90.0%
Absorption Half-life (T1/2absorption)8.3 minutes
Rat Clearance (Predicted)1.90 ± 0.17 L/kg/h
Rat Clearance (Observed)1.67 ± 0.08 L/kg/h

Drug-Drug Interaction Potential via Metabolic Pathway Interference in In Vitro Models

Assessing the potential for a new chemical entity to cause drug-drug interactions is a critical regulatory requirement. This is often evaluated by examining the compound's ability to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. While specific data on the drug-drug interaction potential of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid is not available in the provided search results, the high metabolic stability of its analogues suggests a lower likelihood of being a potent inhibitor or inducer of metabolic enzymes. researchgate.net However, dedicated in vitro studies using human liver microsomes or hepatocytes and specific CYP substrates would be required to definitively assess this potential.

Tissue Distribution Studies in Preclinical Species

Understanding how a drug distributes into various tissues is important for assessing its efficacy and potential for off-target effects. For the related compound CLBQ14, tissue distribution studies in rats revealed extensive distribution throughout the body. dovepress.com The lowest concentrations were found in the heart, while the highest accumulation was observed in the kidneys. dovepress.com Two hours after administration, the concentration of CLBQ14 in the kidneys and liver, both highly perfused organs, was higher than in the plasma. dovepress.com

Advanced Computational and Theoretical Studies of 1 Pyridin 3 Ylmethyl Piperidine 3 Carboxylic Acid

Molecular Docking and Virtual Screening Applications for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid, to the active site of a target protein. This method is instrumental in identifying potential biological targets for a given compound.

Virtual screening, often employing molecular docking, involves the computational screening of large libraries of compounds against a specific biological target. Conversely, reverse or inverse docking can be used to screen a single compound against a library of known protein structures to identify potential targets. For this compound, this approach could elucidate its polypharmacology, identifying multiple proteins it might interact with, which is crucial for understanding both its therapeutic potential and potential side effects.

The process typically involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Target Selection and Preparation: A database of 3D protein structures (e.g., from the Protein Data Bank) is prepared. This involves removing water molecules, adding hydrogen atoms, and defining the binding site or pocket.

Docking Simulation: A docking algorithm systematically samples conformations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. nih.govplos.org

Hit Identification and Analysis: The results are analyzed to identify high-scoring protein-ligand interactions. The binding poses of this compound with top-ranked targets are visually inspected to analyze key interactions like hydrogen bonds and hydrophobic contacts. chemrxiv.org

Pharmacophore-based virtual screening is another powerful strategy. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target. A pharmacophore model could be generated from this compound and used to screen compound libraries to find molecules with similar interaction features, or it could be used to identify targets that accommodate its specific features. chemrxiv.org

Computational Technique Application for this compound Potential Outcome Illustrative Target Classes
Inverse Molecular Docking Screening the compound against a library of diverse protein structures.Identification of potential primary and secondary biological targets.Kinases, G-protein-coupled receptors (GPCRs), Enzymes (e.g., proteases, transferases).
Pharmacophore-Based Screening Using the compound's structure to build a query for screening target databases.Finding proteins with binding sites that complement the compound's key chemical features.Ion channels, Nuclear receptors.
Virtual Screening (Ligand-Based) Screening libraries of known active compounds for similarity to the target compound.Identifying known targets of structurally similar molecules.Transporters, Epigenetic targets.

This table illustrates potential applications of virtual screening for target identification of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a scaffold like this compound, QSAR studies are invaluable for predicting the activity of newly designed derivatives and for guiding the optimization of lead compounds.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve the following steps:

Dataset Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC50 values) would be required.

Molecular Modeling and Alignment: The 3D structures of all compounds in the series are generated and superimposed onto a common template, which is often the most active compound.

Descriptor Calculation: CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA calculates additional fields like hydrophobic, hydrogen bond donor, and acceptor fields.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the variations in the calculated fields with the variations in biological activity. The resulting model's predictive power is rigorously validated using techniques like cross-validation and external test sets. nih.govrsc.org

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a blue contour in a CoMFA steric map might indicate that adding a bulky substituent in that region would enhance activity, while a red contour in an electrostatic map might suggest that a negatively charged group is preferred. researchgate.net Such models provide crucial insights for designing more potent analogues of this compound. rsc.orgjmchemsci.com

QSAR Model Type Descriptors Used Information Gained for Derivatives Predictive Goal
2D-QSAR Topological, constitutional, and physicochemical properties (e.g., LogP, molecular weight).Correlation of bulk properties with activity.Predict activity of new derivatives based on simple structural features.
3D-QSAR (CoMFA/CoMSIA) Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields.3D spatial regions where structural modifications will impact activity.Guide lead optimization by suggesting specific structural changes.
Pharmacophore-Based QSAR Distances and angles between pharmacophoric features.Understanding the geometric requirements for ligand-receptor binding.Predict activity based on the alignment to an ideal pharmacophore.

This table summarizes different QSAR modeling approaches and their potential application in studying derivatives of this compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the docked pose of this compound within a protein's binding site and for understanding the conformational changes that may occur upon binding.

An MD simulation of a complex between this compound and a putative target protein would typically proceed as follows:

The docked complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

The system is subjected to energy minimization to remove any steric clashes.

The system is gradually heated and equilibrated to the desired temperature and pressure.

A production run is performed, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion over a period of nanoseconds to microseconds. researchgate.netresearchgate.net

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests a stable binding mode. nih.gov

Key Interactions: The persistence of specific hydrogen bonds or other interactions between the ligand and protein residues throughout the simulation can be quantified, highlighting the most critical interactions for binding.

Conformational Changes: The simulation can show how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms.

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the trajectory to provide a more accurate estimate of the binding affinity. nih.gov

These simulations provide a deeper understanding of the dynamics and thermodynamics of the ligand-target interaction, which is essential for validating docking results and guiding further drug design efforts. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. materialsciencejournal.org For this compound, DFT calculations can provide fundamental insights into its intrinsic properties, which govern its interactions with biological targets. nih.gov Studies on related structures like piperidine-3-carboxylic acid have utilized DFT to understand tautomeric forms and vibrational spectra. researchgate.net

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT provides a highly accurate prediction of bond lengths, bond angles, and dihedral angles in the molecule's ground state.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. orgchemres.org

Reactivity Descriptors: Global reactivity descriptors like chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. materialsciencejournal.org

DFT-Calculated Property Parameter Significance for this compound
Electronic Energy HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap implies easier electronic excitation.
Charge Distribution Molecular Electrostatic Potential (MEP)Identifies regions prone to electrophilic and nucleophilic attack, predicting sites for hydrogen bonding.
Reactivity Global Electrophilicity Index (ω)Measures the propensity of the molecule to accept electrons, indicating its behavior as an electrophile.
Thermodynamics Enthalpy, Entropy, Gibbs Free EnergyPredicts the thermodynamic stability and favorability of conformational changes or reactions.

This table presents key properties of this compound that can be determined using DFT calculations and their significance.

De Novo Drug Design Approaches Leveraging the Compound's Scaffold

The molecular structure of this compound can serve as a "scaffold" or starting point for de novo drug design. This computational approach aims to build novel molecules with desired properties, often by growing them within the active site of a target protein or by modifying an existing scaffold.

Techniques that leverage the compound's scaffold include:

Scaffold Hopping: This involves replacing the core scaffold of the molecule with a structurally different one while retaining the original orientation of key functional groups. This can lead to the discovery of novel chemotypes with improved properties, such as better patentability or reduced toxicity. mdpi.com For instance, the piperidine (B6355638) ring could be replaced with other cyclic amines to explore new chemical space.

Fragment-Based Growth: The scaffold can be broken down into its constituent fragments (e.g., the pyridine (B92270) ring, the piperidine ring, the carboxylic acid). Computational methods can then suggest ways to grow new functional groups from these fragments or link them in novel ways to optimize interactions within a target's binding pocket.

Generative Models: Advanced artificial intelligence and reinforcement learning models can be trained to generate novel molecules. arxiv.org The this compound scaffold can be used as a starting point, and the model can learn to add or modify substituents to optimize a multi-objective reward function that includes predicted activity, synthetic accessibility, and drug-likeness.

These approaches facilitate the exploration of a vast chemical space around the core structure, enabling the rational design of new chemical entities with potentially enhanced efficacy and better pharmacokinetic profiles. The pyridine-containing scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com

Analytical Methodologies for Research and Preclinical Characterization of 1 Pyridin 3 Ylmethyl Piperidine 3 Carboxylic Acid

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for the isolation and purification of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid from reaction mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the primary techniques employed.

Purification: For purification, flash column chromatography is often utilized as a preliminary step to separate the target compound from synthetic byproducts and unreacted starting materials. A more refined purification is achieved using preparative HPLC, often with reverse-phase columns (e.g., C18). The choice of mobile phase is critical; typically, a gradient system of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid, is used to ensure good peak shape and resolution.

Quantitative Analysis: Analytical HPLC is the gold standard for determining the purity and concentration of this compound. When coupled with a UV detector, the compound can be quantified by measuring its absorbance at a specific wavelength, determined from its UV spectrum. For more sensitive and selective quantification, especially in complex matrices, HPLC is coupled with a mass spectrometer (LC-MS). researchgate.net

Table 1: Illustrative HPLC Method for Quantitative Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for unequivocally confirming the chemical structure of this compound and assessing its purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structural Elucidation: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. mdpi.com The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) and piperidine (B6355638) rings, as well as the methylene (B1212753) bridge. The chemical shifts, splitting patterns, and integration of these signals confirm the connectivity of the atoms. chemicalbook.com Two-dimensional NMR experiments, such as COSY and HMBC, can further establish the precise assignment of all protons and carbons. mdpi.com

Mass spectrometry determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural confirmation.

Purity Assessment: The purity of a sample can be assessed by the absence of extraneous peaks in its NMR spectra. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard. Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the aromatic pyridine ring. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound
TechniqueData TypePredicted Values
HRMS (ESI+) [M+H]⁺Calculated m/z for C₁₂H₁₇N₂O₂⁺
¹H NMR Chemical Shifts (δ, ppm)Pyridine-H: ~8.5-7.3; Methylene (-CH₂-): ~3.6; Piperidine-H: ~3.0-1.5; Carboxyl-H: ~12.0
¹³C NMR Chemical Shifts (δ, ppm)Carboxyl (C=O): ~175; Pyridine-C: ~150-123; Piperidine-C & Methylene-C: ~60-25
FT-IR Wavenumber (cm⁻¹)O-H (acid): ~3000 (broad); C=O (acid): ~1710; C-N: ~1100; Aromatic C-H: ~3100

Radioligand Binding Assays and Scintillation Proximity Assays for Target Engagement

To investigate how this compound interacts with its intended biological target (e.g., a receptor or enzyme), radioligand binding assays are considered a gold standard. giffordbioscience.com These assays measure the affinity of the compound for its target.

In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. giffordbioscience.com

Scintillation Proximity Assays (SPA) offer a homogeneous alternative to traditional filtration-based binding assays. nih.govnih.gov In an SPA, the target molecule is immobilized onto scintillant-containing beads. Only radioligand molecules that are bound to the target are close enough to the bead to excite the scintillant and produce a light signal. researchgate.net This "mix and measure" format is highly amenable to automation and high-throughput applications. nih.gov

Table 3: Example of a Competitive Radioligand Binding Assay Setup
ComponentDescription
Target Membrane preparation or purified protein
Radioligand A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target
Test Compound This compound at various concentrations
Incubation Components are mixed in a buffer and incubated to reach equilibrium
Separation Bound and free radioligand are separated by rapid filtration (not required for SPA)
Detection Radioactivity is quantified using a scintillation counter
Analysis Data is used to calculate IC₅₀ and Ki values

High-Throughput Screening (HTS) Assays for Biological Activity Identification

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. hilarispublisher.com If this compound were part of a larger chemical library, HTS would be the primary method for its initial identification as a "hit." hilarispublisher.comewadirect.com

The process involves developing a robust and miniaturized assay that produces a measurable signal (e.g., fluorescence, luminescence) in response to the compound's effect on a biological target. hilarispublisher.com This assay is then used to screen the entire compound library. Compounds that show activity above a certain threshold are selected as hits. These hits then undergo a series of confirmation and secondary screening steps to validate their activity and eliminate false positives. rsc.org

Table 4: General Workflow for High-Throughput Screening
StepDescription
1. Assay Development Creation of a sensitive, reliable, and automated assay specific to the biological target.
2. Primary Screen Rapid screening of a large compound library at a single concentration to identify initial "hits".
3. Hit Confirmation Re-testing of initial hits to confirm their activity and rule out experimental error.
4. Dose-Response Analysis Testing confirmed hits at multiple concentrations to determine potency (e.g., EC₅₀ or IC₅₀).
5. Secondary Assays Further testing of potent hits in different, often more complex, assays (e.g., cell-based assays) to confirm the mechanism of action and assess selectivity.

Bioanalytical Methods for Compound Quantification in Biological Matrices

Bioanalytical methods are essential for measuring the concentration of this compound and its potential metabolites in biological samples such as plasma, urine, or tissue homogenates. resolvemass.caglobalresearchonline.net This is a critical component of pharmacokinetic studies. The most common technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). wisdomlib.orgnih.gov

A bioanalytical LC-MS/MS method must be rigorously validated to ensure its accuracy, precision, selectivity, and sensitivity. wisdomlib.org The validation process typically involves assessing parameters like the lower limit of quantification (LLOQ), linearity over a concentration range, recovery from the matrix, and stability under various storage conditions. researchgate.net Sample preparation is a key step and often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the biological matrix. nih.gov

Table 5: Key Parameters of a Validated Bioanalytical LC-MS/MS Method
ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the analyte's retention time.
Linearity The concentration range over which the assay is accurate and precise.Correlation coefficient (r²) > 0.99.
Accuracy & Precision Closeness of measured values to the true value and the degree of scatter between measurements.Within ±15% (±20% at LLOQ) of nominal values.
Recovery The efficiency of the extraction process from the biological matrix.Consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability in the biological matrix under different conditions (freeze-thaw, short-term, long-term).Concentration change within ±15% of initial values.

Future Perspectives and Research Directions for 1 Pyridin 3 Ylmethyl Piperidine 3 Carboxylic Acid Derivatives

Potential for Novel Therapeutic Applications Based on Mechanistic Insights

A thorough understanding of the molecular mechanisms by which derivatives of 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid exert their effects is crucial for identifying new therapeutic opportunities. The structural motifs present in this scaffold are known to interact with a variety of biological targets, suggesting a broad potential for application across different disease areas.

Future research will likely focus on elucidating the specific interactions between these derivatives and their target proteins. For instance, piperidine (B6355638) and pyridine (B92270) moieties are common in ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological and psychiatric conditions. nih.govnih.gov Allosteric modulators of nAChRs, in particular, offer a sophisticated approach to fine-tuning receptor activity, and derivatives of this scaffold could be designed to act as potent and selective modulators. nih.gov

Furthermore, a spiropiperidine derivative incorporating the pyridin-3-ylmethyl group has been identified as a highly potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1). nih.gov This enzyme plays a key role in lipid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases. This finding opens a significant avenue for developing derivatives of this compound as treatments for conditions such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

By systematically exploring the structure-activity relationships (SAR) of these derivatives against a panel of receptors and enzymes, researchers can identify novel agents with high potency and selectivity for targets implicated in various pathologies, including but not limited to neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Table 1: Potential Biological Targets and Therapeutic Areas for Derivatives

Potential Biological TargetTherapeutic AreaRationale
Nicotinic Acetylcholine Receptors (nAChRs)CNS Disorders (e.g., Alzheimer's, Schizophrenia)The pyridine and piperidine core is a common feature in nAChR modulators. nih.govnih.gov
Stearoyl-CoA Desaturase-1 (SCD-1)Metabolic Diseases (e.g., Diabetes, Dyslipidemia)A known derivative has demonstrated potent SCD-1 inhibition. nih.gov
GABA Uptake TransportersEpilepsy, Anxiety DisordersPiperidine-3-carboxylic acid derivatives are known GABA uptake inhibitors. researchgate.net
Human Platelet AggregationCardiovascular DiseasePiperidine-3-carboxamides have shown potential as platelet aggregation inhibitors. nih.gov

Development of Prodrug Strategies to Optimize Biological Delivery

The this compound scaffold possesses functional groups that are amenable to prodrug design. ijpcbs.com

Carboxylic Acid Group: The carboxylic acid can be esterified to increase lipophilicity, which can enhance absorption and penetration across cell membranes. These ester prodrugs are designed to be cleaved by endogenous esterase enzymes in the blood or target tissues, releasing the active carboxylic acid. ijpcbs.com

Piperidine Nitrogen: The secondary amine within the piperidine ring can be converted into amides or carbamates. This modification can alter the molecule's physicochemical properties and susceptibility to metabolism. ijpcbs.com

Future research will focus on designing and synthesizing a variety of prodrugs of promising lead compounds. These efforts will involve creating different types of esters (e.g., alkyl, aryl) and other cleavable moieties to fine-tune the rate and location of active drug release. The goal is to develop prodrugs that can improve oral bioavailability, extend the duration of action, and enable targeted delivery to specific tissues or organs.

Table 2: Potential Prodrug Modifications and Their Rationale

Functional GroupProdrug MoietyRationale for Modification
Carboxylic AcidEster (e.g., methyl, ethyl)Increase lipophilicity, improve membrane permeability, mask polar group. ijpcbs.com
Carboxylic AcidAmideEnhance stability against hydrolysis compared to esters. ijpcbs.com
Piperidine NitrogenN-acylationModify solubility and metabolic stability.
Piperidine NitrogenCarbamateAlter lipophilicity and control the rate of drug release. ijpcbs.com

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one drug, one target" paradigm has been challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for treating such multifactorial conditions.

Derivatives of this compound are well-suited for the development of multi-target agents. The scaffold itself is a hybrid of structures known to interact with different biological systems. For example, a single molecule could be rationally designed to simultaneously modulate an nAChR subtype and inhibit an enzyme involved in inflammation or lipid metabolism.

This multi-target approach could offer several advantages over combination therapies (using multiple drugs), including:

Potentially improved efficacy through synergistic effects on different disease pathways.

A simplified dosing regimen, leading to better patient compliance.

A more predictable pharmacokinetic and pharmacodynamic profile.

Future research in this area will involve the rational design of derivatives with carefully balanced activities against two or more selected targets. This will require an integrated approach combining medicinal chemistry, computational modeling, and comprehensive pharmacological profiling to create novel therapeutics with superior efficacy for complex diseases.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. These computational tools can be applied at various stages in the development of this compound derivatives.

Virtual Screening: AI algorithms can screen vast virtual libraries of potential derivatives against a target protein's structure to identify compounds with a high probability of binding. This in silico screening can prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.commdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the desired properties and known structure-activity relationships. These models can explore a much broader chemical space than traditional methods to propose novel derivatives with optimized potency and selectivity.

ADMET Prediction: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. mdpi.com This allows researchers to identify and filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process, reducing the risk of late-stage failures. rsc.org

Future drug discovery programs focused on this scaffold will undoubtedly leverage these powerful computational approaches. By building predictive models based on existing experimental data, researchers can more efficiently navigate the complex chemical space and accelerate the journey from a promising scaffold to a clinically effective drug.

Q & A

Q. Advanced

Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).

Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

Cryo-EM or X-ray crystallography : Visualizes binding pockets in target proteins .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and CYP450 interactions.
  • Molecular dynamics simulations : Evaluate stability of ligand-target complexes over time.
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.